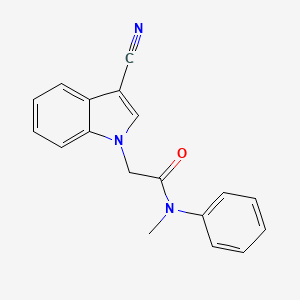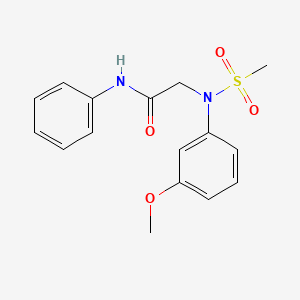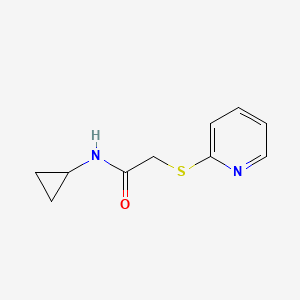![molecular formula C12H12ClN3O4S B5772639 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is a compound of interest due to its chemical structure and potential applications in various fields. This molecule, featuring a sulfonyl group attached to a nitrophenyl ring and an imidazole core with specific substituents, suggests intriguing chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds such as imidazoles or benzimidazoles. For example, a study on the synthesis and biological properties of a related nitroimidazole derivative outlined a method that highlights the importance of selecting appropriate sulfonyl and nitro groups for attaching to the imidazole ring, aiming to achieve desired properties (Bertolini et al., 1989).
Molecular Structure Analysis
Molecular structure analysis, often conducted through crystallography, provides insights into the arrangement of atoms within a molecule and its electronic structure, which is crucial for understanding its reactivity and interaction with other molecules. For instance, related research on tetrazole derivatives has elucidated the stabilizing interactions within crystals, showing the significance of the sulfonyl group's orientation and the molecular geometry for its chemical behavior (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity of compounds like 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole can be inferred from similar molecules, where the presence of nitro and sulfonyl groups plays a significant role in their chemical behavior. For example, studies have shown that nitroimidazoles can undergo various reactions, including nucleophilic substitution and electrochemical interactions, which are influenced by their specific functional groups (Bermejo et al., 2000).
Physical Properties Analysis
The physical properties of such molecules, including melting point, solubility, and crystal structure, are directly related to their molecular structure. Research on related compounds has highlighted how the arrangement of sulfonyl and nitro groups affects these properties, demonstrating the importance of detailed molecular analysis (Crozet et al., 2002).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are crucial for understanding the potential applications and reactivity of 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole. Studies on similar compounds have provided insights into their reactivity patterns, such as the electrophilic and nucleophilic centers, which are essential for predicting reactions and designing new compounds with desired properties (Zolfigol et al., 2012).
Propiedades
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c1-3-12-14-8(2)7-15(12)21(19,20)11-6-9(16(17)18)4-5-10(11)13/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTJFBHITMENPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)



![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)

![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)


![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)